3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S/c20-17-4-1-3-15(11-17)6-7-19(22)21(12-16-8-10-24-14-16)13-18-5-2-9-23-18/h1-5,8-11,14H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNYWBYZLDCTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-chlorophenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is a complex organic compound characterized by its unique structural features, including a propanamide backbone and various aromatic and heterocyclic moieties. This combination suggests significant potential for diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 359.87 g/mol. The presence of functional groups such as the chlorophenyl, furan, and thiophene rings is indicative of possible interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.87 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034416-26-5 |
Biological Activity Overview
Research indicates that compounds containing furan and thiophene moieties often exhibit notable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural characteristics of this compound suggest that it may possess similar activities.
Anticancer Activity
Furan derivatives have been studied extensively for their anticancer properties. For instance, certain furan-based compounds have demonstrated significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and disruption of cellular processes. The chlorophenyl group may enhance these effects by increasing lipophilicity and facilitating receptor interactions .
Case Study:
In a study examining the cytotoxic effects of furan derivatives, several compounds were tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that derivatives with similar structures to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Antimicrobial Activity
The presence of thiophene in this compound also suggests potential antimicrobial properties. Thiophene derivatives have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Research Findings:
A comparative study highlighted that thiophene-based amides showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This emphasizes the therapeutic potential of compounds like this compound in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in evaluating the biological efficacy of this compound. The combination of chlorobenzene, furan, and thiophene moieties may provide synergistic effects that enhance overall biological activity compared to simpler analogs.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Furan Derivatives | Contains furan moiety | Anticancer activity |
| Thiophene-Based Amides | Contains thiophene moiety | Antimicrobial properties |
| 4-Chlorobenzamide Derivatives | Contains chlorobenzene | Potential anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heteroaromatic N-Substituents
N-(Furan-2-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide (CAS 2034422-66-5, )
- Structure : Shares the N-(furan-2-ylmethyl) and N-(thiophen-ethyl) groups but substitutes the 3-chlorophenyl with a 4-(methylsulfonyl)phenyl group.
- Biological Relevance : Sulfonyl groups are common in enzyme inhibitors (e.g., COX-2), suggesting possible anti-inflammatory activity .
N-(Furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide (CAS 1797318-14-9, )
- Structure : Replaces the 3-chlorophenyl with a 4-(trifluoromethyl)phenyl group.
- Properties : The trifluoromethyl group increases lipophilicity (logP) and metabolic stability compared to the chlorophenyl analog. Molecular weight: 407.5 g/mol .
PARP1-IN-8 ()
- Structure : N-(3-chlorophenyl)-3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanamide.
- Activity : Inhibits PARP1 with IC50 = 97 nM, highlighting the importance of the 3-chlorophenyl group in target binding.
- Divergence: The phthalazinone moiety distinguishes it from the target compound, which lacks fused heterocycles .
Analogs with Modified Aryl Groups
2-(4-Iodophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide (3s) ()
- Structure : Features a 4-iodophenyl group and methylthio side chain.
- Spectroscopic Data : ¹H NMR (CDCl3): δ 7.65 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 2.55 (s, 3H, SCH3).
- Key Difference : The iodine atom enhances steric bulk and radiosensitivity, making it suitable for imaging applications .
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()
- Structure : Combines a 3-chlorophenethyl group with a naphthalene moiety.
- Synthesis : Prepared via amide coupling between 2-(3-chlorophenyl)ethan-1-amine and naproxen.
Piperazine-Containing Propanamide Derivatives ()
2-[(Cyclohexanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (3w)
Comparative Data Table
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a 3-chlorophenyl group, a furan-2-ylmethyl moiety, and a thiophen-3-ylmethyl group. The chlorophenyl group enhances electrophilic substitution reactivity due to the electron-withdrawing chlorine atom, while the heterocyclic furan and thiophene rings contribute to π-π stacking interactions and potential hydrogen bonding. These features make it suitable for studies in ligand-receptor interactions or as a precursor in multi-step syntheses .
Q. What synthetic routes are commonly used to prepare this compound?
A multi-step approach is typical:
Chlorination : Introduce the 3-chlorophenyl group via Friedel-Crafts alkylation or electrophilic substitution.
Heterocycle formation : Construct the furan and thiophene rings using cyclization reactions (e.g., Paal-Knorr synthesis for thiophene).
Amide coupling : React the chlorophenyl propanoyl chloride with furan-2-ylmethyl and thiophen-3-ylmethyl amines using carbodiimide coupling agents (e.g., DCC or EDC) in solvents like DMF or DCM .
Q. How can its purity and identity be verified post-synthesis?
- Analytical methods : Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
- Spectroscopic confirmation :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for chlorophenyl), furan (δ 6.2–6.5 ppm), and thiophene (δ 7.1–7.3 ppm).
- HRMS : Expected molecular ion [M+H]⁺ at m/z 375.08 (C₁₉H₁₈ClNO₂S) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale syntheses?
Q. How to resolve contradictions in reported biological activity data for this compound?
If conflicting results arise in enzyme inhibition assays:
- Validate assay conditions : Check buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤1%).
- Purity verification : Re-analyze batches using LC-MS to rule out impurities.
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational methods are suitable for modeling its interactions with biological targets?
- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs).
- MD simulations : Simulate ligand-protein binding in explicit solvent (GROMACS/AMBER) to assess stability.
- QSAR : Corrogate substituent effects (e.g., chlorine position) on activity using MOE or Schrödinger .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Q. How to troubleshoot low reaction efficiency in the amide coupling step?
- Activation monitoring : Use FTIR to confirm carbonyl activation (C=O stretch at ~1700 cm⁻¹).
- Amine accessibility : Pre-deprotonate amines with TEA or DIEA in anhydrous conditions.
- Workup optimization : Extract unreacted reagents with ethyl acetate/water partitions .
Specialized Methodological Considerations
Q. What techniques are recommended for studying its metabolic stability?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Oxidative hotspots : Monitor furan and thiophene rings for CYP450-mediated oxidation using trapped metabolite analysis .
Q. How to investigate its potential in polymer/materials science?
- Crosslinking studies : Utilize thiophene’s conjugation for electropolymerization (cyclic voltammetry in acetonitrile/Bu₄NPF₆).
- Thermal stability : Analyze via TGA (decomposition onset >200°C expected due to aromatic groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
